Cas no 35602-69-8 (Cholesteryl stearate)
Cholesteryl stearate Chemical and Physical Properties
Names and Identifiers
-
- Cholesteryl stearate
- cholest-5-en-3-beta-yl stearate
- Cholesteryl octadecanoate~Octadecanoic acid cholesteryl ester~Stearic acid cholesteryl ester
- Stearic acid cholesterol ester
- Cholesterol Stearate
- [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate
- CHOLESTERYL STEARATE(RG)
- 18:0 Cholesteryl ester
- 18:0-cholesterol
- 5-Cholesten-3beta-yl octadecanoate
- CE(18:0)
- cholesterol n-octadecanoate
- Cholesteryl octadecanoate
- Cholestryl stearate
- Cholest-5-en-3-beta-yl octadecanoate
- cholest-5-en-3beta-yl octadecanoate
- 5-Cholesten-3.beta.-ol stearate
- I1Q82N9DYQ
- cholest-5-en-3beta-yl stearate
- XHRPOTDGOASDJS-XNTGVSEISA-N
- Cholest-5-en-3-ol (3.beta.)-, octadecanoate
- 3beta-octadecanoyloxycholest-5-ene
- 18:0 Cholesterol ester
- Cholesterol, stearate
- Cholest-5-e
-
- MDL: MFCD00003639
- Inchi: 1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3
- InChI Key: XHRPOTDGOASDJS-UHFFFAOYSA-N
- SMILES: CCCCCCCCCCCCCCCCCC(OC1CC2C(C3C(CC=2)C2C(C(C(CCCC(C)C)C)CC2)(C)CC3)(C)CC1)=O
- BRN: 2068492
Computed Properties
- Exact Mass: 652.61600
- Monoisotopic Mass: 652.616
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 47
- Rotatable Bond Count: 23
- Complexity: 934
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 17.5
- Topological Polar Surface Area: 26.3
Experimental Properties
- Color/Form: powder
- Density: 0.9226 (rough estimate)
- Melting Point: 79-83 °C (lit.)
- Boiling Point: 619.01°C (rough estimate)
- Flash Point: 360.6 °C
- Refractive Index: -23 ° (C=2, CHCl3)
- Water Partition Coefficient: Insoluble in water.
- PSA: 26.30000
- LogP: 14.20110
- Specific Rotation: -21 º (c=2, CHCl3 25 ºC)
- Optical Activity: [α]25/D −21°, c = 2 in chloroform
- Solubility: Not determined
Cholesteryl stearate Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
- Storage Condition:−20°C
Cholesteryl stearate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C113862-100g |
Cholesteryl stearate |
35602-69-8 | ≥97.0% | 100g |
¥1371.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C113862-25g |
Cholesteryl stearate |
35602-69-8 | ≥97.0% | 25g |
¥489.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C113862-5g |
Cholesteryl stearate |
35602-69-8 | ≥97.0% | 5g |
¥185.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023062-100g |
Cholesteryl stearate |
35602-69-8 | 97% | 100g |
¥1646 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023062-25g |
Cholesteryl stearate |
35602-69-8 | 97% | 25g |
¥588 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023062-5g |
Cholesteryl stearate |
35602-69-8 | 97% | 5g |
¥223 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023062-500g |
Cholesteryl stearate |
35602-69-8 | 97% | 500g |
¥3863 | 2023-09-09 | |
| TRC | C432580-100mg |
Cholesteryl stearate |
35602-69-8 | 100mg |
$ 63.00 | 2023-09-08 | ||
| TRC | C432580-500mg |
Cholesteryl stearate |
35602-69-8 | 500mg |
$ 119.00 | 2023-04-17 | ||
| TRC | C432580-2.5g |
Cholesteryl stearate |
35602-69-8 | 2.5g |
$ 227.00 | 2023-04-17 |
Cholesteryl stearate Suppliers
Cholesteryl stearate Related Literature
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Juntaro Nogami,Yuki Nagashima,Kazunori Miyamoto,Atsuya Muranaka,Masanobu Uchiyama,Ken Tanaka Chem. Sci. 2021 12 7858
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Giuseppe Paglia,Oceania D'Apolito,Monica Gelzo,Antonio Dello Russo,Gaetano Corso Analyst 2010 135 789
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Simon E. Lewis Chem. Soc. Rev. 2015 44 2221
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A. Rosa,A. Piras,M. Nieddu,D. Putzu,F. Cesare Marincola,A. M. Falchi Food Funct. 2016 7 4092
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J. H. Schulman,E. G. Cockbain Trans. Faraday Soc. 1940 35 651
Additional information on Cholesteryl stearate
Cholesteryl stearate (CAS No. 35602-69-8): A Comprehensive Overview
Cholesteryl stearate, chemically known as cholesteryl stearate, is a significant compound in the field of pharmaceuticals and materials science. With the CAS number 35602-69-8, this ester of cholesterol and stearic acid has garnered considerable attention due to its versatile applications. Its molecular structure, characterized by a sterol moiety linked to a long-chain fatty acid, imparts unique physicochemical properties that make it invaluable in various industrial and scientific domains.
The compound is primarily recognized for its role as an excipient in drug formulations. In pharmaceutical manufacturing, cholesteryl stearate serves as a binder, coating agent, and lubricant. Its ability to enhance tablet compression and improve film-coating properties makes it a preferred choice in the production of oral dosage forms. The incorporation of cholesteryl stearate into formulations not only ensures better mechanical strength but also contributes to the stability and bioavailability of active pharmaceutical ingredients (APIs).
Recent advancements in nanotechnology have further expanded the applications of cholesteryl stearate. Researchers have explored its potential in developing lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanoemulsions. These systems leverage the amphiphilic nature of cholesteryl stearate, allowing for controlled release of therapeutic agents and improved targeting capabilities. Studies have demonstrated that incorporating cholesteryl stearate into SLNs can enhance drug solubility and protect sensitive APIs from degradation, thereby improving therapeutic efficacy.
In addition to its pharmaceutical applications, cholesteryl stearate finds utility in the cosmetics and personal care industry. Its emollient properties make it an effective ingredient in skincare products, where it helps to soften and smooth the skin. Furthermore, its compatibility with other cosmetic components allows for the formulation of stable and high-performance creams and lotions. The growing demand for natural and sustainable ingredients has also led to investigations into biodegradable derivatives of cholesteryl stearate, which could offer environmentally friendly alternatives without compromising on performance.
The material science sector has also harnessed the potential of cholesteryl stearate due to its unique thermal and mechanical properties. It is used as a component in pressure-sensitive adhesives, where its crystalline structure contributes to strong bonding capabilities. Additionally, cholesteryl stearate has been explored in the development of biodegradable polymers, offering a sustainable solution for packaging and medical implants. These applications highlight the compound's versatility beyond traditional pharmaceutical uses.
From a chemical perspective, the synthesis of cholesteryl stearate involves esterification between cholesterol and stearic acid under controlled conditions. This reaction typically requires catalysts such as sulfuric acid or enzymes like lipases to facilitate the process efficiently. Recent research has focused on optimizing these synthetic pathways to improve yield and reduce environmental impact. Green chemistry principles have been applied to develop solvent-free or aqueous-based synthesis methods, aligning with global efforts to minimize hazardous waste.
The physicochemical properties of cholesteryl stearate, including its melting point, solubility profile, and thermal stability, have been extensively studied. These properties are critical in determining its suitability for various applications. For instance, its relatively high melting point makes it ideal for use in solid dosage forms where thermal stability is paramount. Conversely, modifications such as partial hydrogenation can alter these properties, making derivatives more suitable for liquid or semi-solid formulations.
The safety profile of cholesteryl stearate is another area of significant interest. Extensive toxicological studies have been conducted to assess its potential health effects upon exposure or ingestion. These studies have consistently shown that cholesteryl stearate is well-tolerated at typical usage levels found in pharmaceuticals and cosmetics. However, researchers continue to monitor for any long-term effects, particularly when used in novel delivery systems or at higher concentrations.
Future research directions for cholesteryl stearate are likely to focus on expanding its applications in biomedicine and sustainable materials science. Innovations such as bioconjugation techniques could enable the development of targeted drug delivery systems with enhanced specificity. Similarly, advancements in polymer chemistry may lead to new biodegradable materials derived from cholesteryl stearate, addressing environmental concerns while maintaining functionality.
In conclusion,cholesteryl stearate (CAS No. 35602-69-8) remains a cornerstone compound with broad utility across multiple industries. Its unique properties make it indispensable in pharmaceutical formulations, cosmetic products, and advanced materials science applications. As research continues to uncover new possibilities for this versatile ester,its significance is expected to grow even further,driven by innovations that enhance both efficiency and sustainability.
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